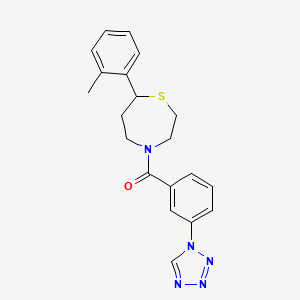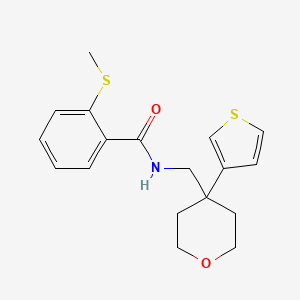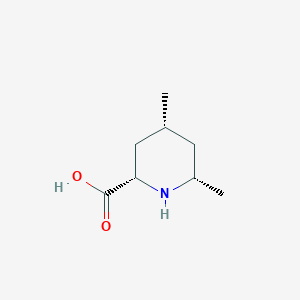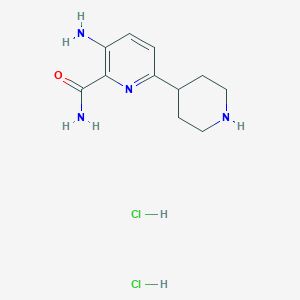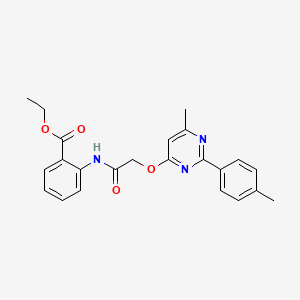
Ethyl 2-(2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include the formation of amide bonds, esterification, and the introduction of various functional groups. For instance, the synthesis of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a compound with anti-juvenile hormone activity, was prepared through a series of reactions that likely involved esterification and etherification steps . Although the exact synthesis route for Ethyl 2-(2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamido)benzoate is not provided, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and X-ray diffraction . These studies provide detailed information on the geometrical structures, vibrational frequencies, and chemical shifts, which are essential for understanding the molecular conformation and electronic distribution within the molecule.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from molecular docking studies and the analysis of molecular electrostatic potential (MEP) maps. For example, the MEP map of a related compound indicated possible sites for nucleophilic attack . Additionally, molecular docking studies can predict the binding affinity of these compounds to specific proteins, suggesting potential biological activities or inhibitory effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structures. Theoretical calculations, such as density functional theory (DFT), can predict several thermodynamic parameters, nonlinear optical (NLO) properties, and molecular electrostatic potential maps . For instance, the predicted NLO properties of a related compound were found to be much greater than that of urea, indicating potential applications in the field of photonics . The experimental and theoretical data usually show good agreement, which validates the computational methods used in these analyses.
Aplicaciones Científicas De Investigación
Agricultural Applications
One significant application of related compounds is in agriculture as herbicides. Studies have identified the herbicidal activity of certain pyrimidinyl compounds against Barnyard grass (Echinochloa oryzicola) in paddy rice. These compounds have been synthesized with modifications to enhance their effectiveness, demonstrating the potential of such chemicals in agricultural practices to control weeds and improve crop yield Tamaru et al., 1997.
Medicinal Chemistry and Drug Design
In medicinal chemistry, pyrimidinyl compounds have been synthesized for their potential as cancer inhibitors and antimicrobial agents. Molecular docking analyses have shown that certain derivatives can bind effectively to proteins associated with cancer, suggesting their use as cancer treatment agents Sert et al., 2020. Furthermore, some new pyrimidinone and oxazinone derivatives have demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin Hossan et al., 2012.
Mecanismo De Acción
While the specific mechanism of action for Ethyl 2-(2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamido)benzoate is not detailed in the available resources, 2-aminopyrimidine derivatives have shown various biological activities . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Direcciones Futuras
The future directions for research on Ethyl 2-(2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamido)benzoate and similar compounds could involve further exploration of their therapeutic potentials. Given their demonstrated antitrypanosomal and antiplasmodial activities , these compounds could be valuable for medical applications in the treatment of diseases such as sleeping sickness and malaria .
Propiedades
IUPAC Name |
ethyl 2-[[2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-4-29-23(28)18-7-5-6-8-19(18)25-20(27)14-30-21-13-16(3)24-22(26-21)17-11-9-15(2)10-12-17/h5-13H,4,14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVKLODEMODYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B3012580.png)
![Piperidin-1-yl-[4-[3-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B3012581.png)


![N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B3012589.png)

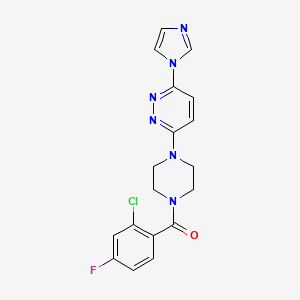
![N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine](/img/structure/B3012596.png)
![N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3012597.png)

